molecular formula C9H9ClN2O2 B3340564 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide CAS No. 72965-47-0

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide

Cat. No.: B3340564
CAS No.: 72965-47-0
M. Wt: 212.63 g/mol
InChI Key: QREPPBBMIDFWEQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREPPBBMIDFWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C#N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218496
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72965-47-0
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72965-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.4 g (0.1 mole) of 2-amino-3-cyano-4,5-dimethylfurane and 17.5 g (0.155 mole) of chloroacetyl chloride were boiled in 200 ml of toluene until the evolution of hydrogen chloride had subsided. Thereafter, the solvent was evaporated off under reduced pressure and the residue was recrystallized from ethyl acetate. 26 g of 2-chloroacetylamino-3-cyano-4,5-dimethylfurane of melting point 114° C. were obtained in this manner.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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